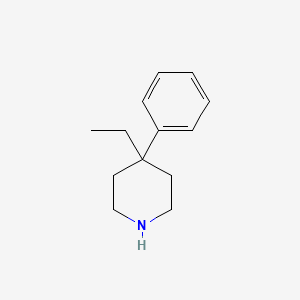

4-Ethyl-4-phenylpiperidine

Description

Significance of Piperidine Derivatives in Chemical Biology and Drug Design

Piperidine derivatives are among the most important synthetic building blocks in the creation of new drugs, appearing in over twenty classes of pharmaceuticals. researchgate.netnih.gov Their prevalence stems from the piperidine ring's ability to confer favorable properties to a molecule, such as enhanced membrane permeability, improved metabolic stability, and specific binding to biological targets. researchgate.net This has led to the development of piperidine-containing compounds with a broad spectrum of therapeutic applications, including anticancer, antiviral, analgesic, and antipsychotic agents. bohrium.com

The introduction of chiral centers within the piperidine ring can further refine the pharmacological profile of a drug candidate. thieme-connect.com Chiral piperidine scaffolds can modulate physicochemical properties, increase biological activity and selectivity, enhance pharmacokinetic properties, and reduce potential toxicities. thieme-connect.com The ability to fine-tune the three-dimensional structure of these molecules is a key strategy in modern drug design.

Overview of the 4-Phenylpiperidine Scaffold in Medicinal Chemistry Research

Within the broader class of piperidine derivatives, the 4-phenylpiperidine scaffold is of particular interest to medicinal chemists. This structural motif is a core component of many centrally acting drugs. The presence of a phenyl group at the 4-position of the piperidine ring is a key feature for interaction with various receptors in the central nervous system. ontosight.aipainphysicianjournal.com

Research has demonstrated that modifications to both the piperidine nitrogen and the phenyl ring can significantly alter the biological activity of these compounds. ontosight.aiacs.org For instance, the addition of different substituents to the nitrogen atom can influence a compound's potency and whether it acts as an agonist or an antagonist at a particular receptor. acs.org The 4-phenylpiperidine framework has been successfully utilized to develop ligands for a variety of receptors, including opioid, dopamine, and serotonin receptors. researchgate.netacs.orggu.se

Recent research has explored the use of the 4-phenylpiperidine scaffold in developing positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor, which could lead to new treatments for obesity and substance use disorders. acs.orgnih.gov Additionally, the 4-phenylpiperidine structure is a key component in the design of novel opioid receptor agonists and antagonists. researchgate.netmdpi.com

Table 1: Examples of 4-Phenylpiperidine Derivatives and their Research Applications

| Compound Name | Research Application | Receptor Target |

|---|---|---|

| 1-Benzyl-4-phenylpiperidine | Development of drugs targeting the central nervous system | Not specified |

| 4-Phenylpiperidine-2-carboxamide analogues | Treatment of obesity and substance use disorders | Serotonin 5-HT2C Receptor |

| Loperamide analogues | Potential μ-opioid receptor agonists | μ-Opioid Receptor |

| 4-(3-methylsulfonylphenyl)-1-propylpiperidine | Dopaminergic stabilizer | D2 Receptor |

Historical Context of 4-Phenylpiperidine Analogues in Opioid Receptor Ligand Research

The history of 4-phenylpiperidine analogues in opioid receptor research is closely tied to the development of synthetic analgesics. One of the earliest and most well-known examples is meperidine (also known as pethidine), which features a 4-phenylpiperidine core structure. acs.org The discovery of meperidine's analgesic properties spurred further investigation into related compounds.

Early structure-activity relationship (SAR) studies focused on modifying the N-substituent of meperidine. It was found that replacing the N-methyl group with other alkyl or aralkyl groups could significantly impact analgesic potency. acs.org For example, certain ether-containing substituents on the nitrogen atom were shown to increase potency. nih.gov

The 4-phenylpiperidine scaffold has been instrumental in the development of both opioid agonists and antagonists. painphysicianjournal.comacs.org For instance, the N-substituent on the piperidine ring can determine whether a compound will activate (agonist) or block (antagonist) an opioid receptor. acs.org This principle has been exploited to create a wide range of opioid receptor ligands with varying pharmacological profiles. The versatility of the 4-phenylpiperidine scaffold continues to make it a valuable tool in the ongoing search for new and improved opioid-based therapeutics. researchgate.netmdpi.comacs.org

Propriétés

Numéro CAS |

58778-59-9 |

|---|---|

Formule moléculaire |

C13H19N |

Poids moléculaire |

189.30 g/mol |

Nom IUPAC |

4-ethyl-4-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-2-13(8-10-14-11-9-13)12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |

Clé InChI |

SJPDOEVOFHWTOI-UHFFFAOYSA-N |

SMILES canonique |

CCC1(CCNCC1)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for 4-ethyl-4-phenylpiperidine and Its Derivatives

Established Synthetic Pathways for Piperidine Ring Systems

The synthesis of the piperidine ring, a ubiquitous saturated heterocycle in natural products and pharmaceuticals, can be accomplished through several robust and well-documented strategies. nih.gov These methods generally involve the formation of the heterocyclic ring from acyclic precursors or the modification of pre-existing ring systems.

Nucleophilic Substitution Reactions

Intramolecular nucleophilic substitution is a cornerstone of piperidine synthesis. This approach typically involves the cyclization of a linear chain containing a nitrogen nucleophile and a suitable electrophilic carbon, usually at a 1,5- or 1,6-position relative to each other.

Common strategies include:

Cyclization of Amino Alcohols : A frequent method involves using a 5-aminoalkanol as a precursor. The hydroxyl group must first be converted into a good leaving group. A simple, one-pot preparation can be achieved through the efficient chlorination of amino alcohols with thionyl chloride (SOCl₂), which facilitates subsequent intramolecular cyclization without the need for a multi-step protection-activation-deprotection sequence. organic-chemistry.org

Cyclization of Dihalides : The reaction of primary amines or hydrazines with alkyl dihalides (e.g., 1,5-dibromopentane) in an alkaline aqueous medium, often accelerated by microwave irradiation, provides a direct route to the piperidine ring. organic-chemistry.org

Metal-Catalyzed Cyclization : Modern methods employ transition metal catalysts to facilitate ring closure. For instance, an Iridium(I) complex can catalyze the N-heterocyclization of primary amines with diols to form a variety of cyclic amines, including piperidines, in excellent yields. organic-chemistry.org In other examples, metal triflates like Scandium(III) triflate (Sc(OTf)₃) have been used to catalyze the diastereoselective nucleophilic substitution reactions of 2-methoxypiperidines, leading to functionalized piperidine derivatives. nih.govacs.org

Reduction Reactions

The reduction of pyridine and its derivatives is one of the most common and direct methods for accessing the piperidine skeleton. nih.gov This transformation saturates the aromatic ring, converting it into the corresponding piperidine.

Key reduction techniques include:

Catalytic Hydrogenation : This fundamental process is widely used in modern organic synthesis. nih.gov The hydrogenation of pyridines often requires transition metal catalysts such as rhodium, palladium, or ruthenium and can be conducted under harsh conditions of high pressure and temperature. nih.gov However, recent advancements have led to methods that operate under milder conditions. nih.gov

Transfer Hydrogenation : This technique avoids the use of high-pressure hydrogen gas. Reagents like ammonium formate with palladium on carbon (Pd/C) can efficiently reduce pyridine N-oxides to piperidines. organic-chemistry.org Similarly, borane-ammonia (H₃N-BH₃) in the presence of a ruthenium catalyst provides a good yield of the corresponding alicyclic heterocycles. organic-chemistry.org

Reduction of Piperidones : Substituted piperidones are valuable intermediates that can be reduced to the corresponding piperidines. dtic.mil For instance, 3,4-substituted 2-piperidones can be effectively reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). dtic.mil

Multicomponent Reactions (MCRs) for Piperidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, represent a highly efficient strategy for synthesizing complex piperidine derivatives. taylorfrancis.com This approach offers advantages in terms of atom economy, reduced waste, and simplified procedures.

Examples of MCRs for piperidine synthesis include:

Three-Component Reactions : A common MCR involves the reaction of an aromatic aldehyde, an amine, and a β-dicarbonyl compound like an acetoacetic ester. taylorfrancis.com These reactions can be catalyzed by various substances, including Lewis acids like ytterbium triflate (Yb(OTf)₃) or even biocatalysts. tandfonline.com

Biocatalysis in MCRs : An innovative approach utilizes immobilized enzymes as catalysts. For instance, Candida antarctica lipase B (CALB) has been used to catalyze the MCR of benzaldehyde, aniline, and an acetoacetate ester to produce highly functionalized piperidines in very good yields. rsc.org

Table 1: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Amines | Acetoacetic Esters | ZrOCl₂·8H₂O | Aqua-compatible, one-pot synthesis of functionalized piperidines. | taylorfrancis.com |

| Dimethyl Malonate | Formaldehyde O-benzyl oxime | - | Yb(OTf)₃ / AgOTf | Cocatalyzed synthesis of piperidone tricarboxylates under mild conditions. | tandfonline.com |

| Benzaldehyde | Aniline | Acetoacetate Ester | Immobilized Lipase (CALB) | First biocatalytic MCR for piperidine synthesis; reusable catalyst. | rsc.org |

| Aromatic Aldehydes | Anilines | β-keto-esters | Phenylboronic acid | Efficient, inexpensive catalyst providing excellent yields. | researchgate.net |

Advanced Synthetic Approaches to 4-Phenylpiperidine Core

The synthesis of the 4-phenylpiperidine core, the immediate precursor to the title compound, requires specific strategies to install the phenyl group at the C4 position of the piperidine ring.

Grignard Reagent Applications in 4-Phenylpiperidin-4-ol Synthesis

The addition of a Grignard reagent to a ketone is a classic and powerful carbon-carbon bond-forming reaction. In the context of 4-phenylpiperidine synthesis, this reaction is pivotal for introducing the phenyl group at the desired position. The typical substrate for this reaction is an N-protected 4-piperidone.

The synthesis proceeds via the nucleophilic attack of phenylmagnesium bromide (a Grignard reagent) on the electrophilic carbonyl carbon of the 4-piperidone. This reaction creates a tertiary alcohol, 4-phenylpiperidin-4-ol, which is a key intermediate. icm.edu.plresearchgate.net A study describes the synthesis of a series of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives by reacting the corresponding piperidin-4-one with a Grignard reagent in sodium-dried ether. researchgate.net

Table 2: Synthesis of 4-Aryl-4-hydroxypiperidine Derivatives via Grignard Reaction

| Piperidin-4-one Substrate | Grignard Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| cis-3-methyl-2,6-diphenyl-piperidin-4-one | Methylmagnesium iodide | (3R,4S)-3-methyl-2,6-diphenyl-piperidin-4-ol | Sodium-dried ether, reflux | researchgate.net |

| cis-3-ethyl-2,6-diphenyl-piperidin-4-one | Ethylmagnesium bromide | (3R,4S)-3-ethyl-2,6-diphenyl-piperidin-4-ol | Sodium-dried ether, reflux | researchgate.net |

| N-protected-4-piperidone | Phenylmagnesium bromide | N-protected-4-phenylpiperidin-4-ol | Anhydrous THF, 0-5°C | icm.edu.plresearchgate.net |

Hydrogenation Strategies for Arylpiperidines

Hydrogenation is crucial not only for forming the piperidine ring from pyridines but also for subsequent modifications and deprotection steps in the synthesis of complex arylpiperidines.

Recent advances have focused on asymmetric hydrogenation to produce chiral piperidines, which are highly valuable in pharmaceutical development. A significant breakthrough is the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts. nih.govacs.org This method allows for the synthesis of α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er). nih.govacs.orgacs.org The reaction typically employs an iridium catalyst paired with a chiral P,N ligand, such as MeO-BoQPhos. acs.org

Furthermore, catalytic hydrogenation is a standard method for removing protecting groups. For instance, an N-benzyl group, often used to protect the piperidine nitrogen during reactions like Grignard additions, can be cleanly removed by hydrogenation over a palladium on carbon (Pd/C) catalyst. This deprotection step yields the secondary amine, which can then be functionalized further, for example, by ethylation to produce 4-ethyl-4-phenylpiperidine.

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts are frequently used for the hydrogenation of pyridine derivatives. mdpi.com For instance, the synthesis of 4-acetyl-4-phenylpiperidine has been achieved from its N-benzyl derivative via debenzylation using palladium on carbon (Pd/C) and hydrogen gas. google.comgoogle.com This highlights the utility of palladium catalysts in removing protecting groups under hydrogenolytic conditions to yield the desired piperidine core.

In a different approach, 1,4-diacetyl-4-phenyl-1,4-dihydropyridine can be subjected to hydrogenation in the presence of 10% Pd/C in methanol to produce 4-acetyl-4-phenylpiperidine. google.comgoogle.com This method demonstrates the reduction of the dihydropyridine intermediate to the fully saturated piperidine ring. The interruption of palladium-catalyzed hydrogenation by the addition of water can lead to the formation of piperidinones, offering a pathway to further functionalize unsaturated intermediates in a one-pot reaction with high selectivity and yields. mdpi.com

The choice of catalyst and reaction conditions is crucial to control the selectivity of the hydrogenation process. For example, in the hydrogenation of 4-phenylpyridine, different noble metal catalysts (Pd, Rh, Pt, Ru) on a carbon support have been investigated. d-nb.info While rhodium catalysts showed high activity, palladium catalysts are also effective for this transformation. d-nb.info

Continuous-Flow Hydrogenation Methodologies

Continuous-flow hydrogenation offers several advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. d-nb.inforesearchgate.net A continuous-flow process has been developed for the selective hydrogenation of 4-phenylpyridine to 4-phenylpiperidine using a standard palladium on carbon (Pd/C) catalyst. d-nb.inforesearchgate.net

| Parameter | Condition | Result |

| Catalyst | Pd/C | High selectivity for 4-phenylpiperidine |

| Solvent | Ethyl Acetate | Ecologically benign |

| Process | Continuous-flow | Enhanced safety and scalability |

| Selectivity | 96% for 4-phenylpiperidine | Minimal side product formation |

| Conversion | 87% | Efficient transformation |

| Isolation | CO2-triggered extraction | 81% yield, 98% purity |

Hydrosilylation Approaches (1,2- and 1,4-hydrosilylation)

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, provides an alternative route to the reduction of pyridines. mdpi.com Depending on the substitution pattern of the pyridine ring, either 1,4-hydrosilylation or 1,2-hydrosilylation can occur. mdpi.com For pyridines with a substituent at the 4-position, such as 4-phenylpyridine, 1,4-hydrosilylation is the main pathway, where the hydride attacks the C4 position. mdpi.com

Iron catalysts have been utilized for the N-arylation of piperidines through the hydrosilylation of 1,5-pentanedioic acid with phenylsilane, followed by reaction with substituted aryl amines. tandfonline.com This process, conducted in dimethyl carbonate (DMC) at 110 °C, yields N-arylated piperidines. tandfonline.com Ruthenium catalysts have also been employed in the double reductive amination of aldehydes with anilines using PhSiH3 under neat conditions to produce tertiary amines and piperidine derivatives. doi.org

Asymmetric Synthesis via Double Reduction

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One approach to the asymmetric synthesis of piperidines is through a double reduction strategy. mdpi.com This method has been demonstrated in the synthesis of an aminofluoropiperidine precursor for a CGRP receptor antagonist. mdpi.com The process involves two sequential hydrogenation steps, often catalyzed by different transition metals like ruthenium(II) and rhodium(I), to control the stereochemistry of the final product. mdpi.com

Another asymmetric approach involves the β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones to the corresponding alcohols. researchgate.net This key step, followed by ring-closing metathesis and selective dihydroxylation, provides a route to substituted piperidines. researchgate.net

Derivatization Strategies at Key Positions

The pharmacological properties of this compound can be fine-tuned by introducing various substituents at key positions on the piperidine ring. The most common sites for modification are the piperidine nitrogen and the 4-position of the ring.

Alkylation of the Piperidine Nitrogen (N-substitution)

The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's biological activity. N-substituted 4-phenylpiperidines can be synthesized through a one-pot cyclization of diols with amines via bis-triflate intermediates under mild conditions. researchgate.net

Alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides. For example, N-allyl substitution on the piperidine ring has been explored, although it does not typically confer antagonist activity as seen in morphinan derivatives. nih.gov N-propyl, N-(2-phenoxyethyl), N-(3-phenoxypropyl), and N-(2-cyanoethyl) derivatives of 4-piperidinyl-propionanilides have shown activity similar to fentanyl. nih.gov

The stereochemistry of N-alkylation can be influenced by the nature of the alkylating agent and the substituents on the piperidine ring. For instance, N-methylation of substituted piperidines often proceeds with preferential axial attack, while N-phenacylation tends to occur via equatorial attack. cdnsciencepub.com

| N-Substituent | Synthetic Method | Reference |

| Various alkyl and aryl groups | One-pot cyclization of diols with amines | researchgate.net |

| Propyl, phenoxyethyl, etc. | Alkylation of the piperidine nitrogen | nih.gov |

| Methyl, Phenacyl | Reciprocal alkylations with methyl iodide and phenacyl halides | cdnsciencepub.com |

Modifications at the 4-Position of the Piperidine Ring

The 4-position of the piperidine ring is another critical site for modification, as substituents at this position can significantly impact the compound's interaction with biological targets. Chemical modifications at the fourth position of the piperidine ring in fentanyl led to the development of highly potent analogs. nih.gov

Introduction of substituents such as a carbomethoxy group or a methoxymethyl group at the 4-position has been a successful strategy. nih.gov For example, the synthesis of 4-(alkoxymethyl)piperidines has been achieved starting from a benzyl analog of a corresponding ether. nih.gov

The synthesis of 1,3,4-trisubstituted-4-arylpiperidines can be accomplished through a ring expansion of a 1,2,3-trisubstituted-3-aryl-1,2-methylene-pyrrolidinium salt. google.com This method allows for the introduction of different substituents at the 3 and 4-positions of the piperidine ring. google.com

| Modification at 4-Position | Starting Material/Method | Resulting Compound Class | Reference |

| Carbomethoxy group | Modification of fentanyl structure | Carfentanil | nih.gov |

| Methoxymethyl group | Starting from a benzyl analog of an ether | Sufentanil, Alfentanil | nih.gov |

| Various alkyl/aryl groups | Ring expansion of pyrrolidinium salts | 1,3,4-Trisubstituted-4-arylpiperidines | google.com |

Introduction and Modification of Ester Moieties

The ester group, particularly at the C-4 position of the piperidine ring, is a common feature in many derivatives of 4-phenylpiperidine. Its introduction and subsequent modification are crucial steps in many synthetic pathways.

The synthesis of 4-phenyl-4-piperidinecarboxylic acid esters can be achieved through several routes. A traditional method involves the direct esterification of the corresponding carboxylic acid. For instance, 1-methyl-4-phenyl-4-piperidinecarboxylic acid can be treated with thionyl chloride to form the acyl chloride, which then reacts with various alcohols (methanol, ethanol, n-butanol) to yield the desired methyl, ethyl, or butyl esters. ekjm.org A foundational synthesis developed by O. Eisleb starts with the condensation of benzyl cyanide and di-(chloroethyl)-methylamine, which, after cyclization and hydrolysis of the resulting nitrile, produces the carboxylic acid ready for esterification. unodc.org

Another advanced method for introducing an ester group is through palladium-catalyzed carbonylation. Starting from a suitable triflate precursor, this reaction utilizes carbon monoxide and methanol to directly furnish a methyl ester derivative. gu.se

While the introduction of simple alkyl esters like methyl or ethyl esters is straightforward, their subsequent modification, particularly hydrolysis back to the carboxylic acid, can be challenging. nih.gov Research into the synthesis of precursors for radiotracers has shown that cleavage of methyl or ethyl esters in certain 4-anilidopiperidine series often fails or results in low yields. nih.gov To overcome this, a modified strategy employs a tert-butyl ester. This protecting group remains stable during other synthetic steps but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free carboxylic acid in high yield. nih.gov This approach highlights a key principle of synthetic design: choosing a specific ester moiety not for its own sake, but for its utility in a multi-step synthesis.

Beyond hydrolysis, ester moieties can be modified into other functional groups. A one-step reaction using formamide and sodium methoxide can convert a methyl ester directly into an amide, demonstrating the versatility of the ester as a synthetic intermediate. gu.se

The following table summarizes various methods for the introduction and modification of ester groups in 4-phenylpiperidine derivatives.

| Reaction Type | Starting Material | Reagents/Conditions | Product | Key Finding/Purpose | Reference |

| Esterification | 1-methyl-4-phenyl-4-piperidinecarboxylic acid | Thionyl chloride, then ethanol | 1-methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester | Direct esterification of the carboxylic acid. | ekjm.org |

| Carbonylation | 3-(4-propylpiperazin-1-yl)phenyl trifluoromethanesulfonate | Palladium catalyst, CO, methanol | Methyl 3-(4-propylpiperazin-1-yl)benzoate | Introduction of a methyl ester via carbonylation. | gu.se |

| Ester Hydrolysis | tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate | Trifluoroacetic acid (TFA) | 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylic acid | tert-Butyl ester allows for efficient cleavage to the free acid where simple esters fail. | nih.gov |

| Amidation | Methyl 3-(4-propylpiperazin-1-yl)benzoate | Formamide, sodium methoxide, DMF | 3-(4-propylpiperazin-1-yl)benzamide | Conversion of an ester to an amide. | gu.se |

Incorporation of Diverse Functional Groups for Tailored Profiles

The pharmacological profile of 4-phenylpiperidine derivatives can be extensively modified by incorporating various functional groups onto the piperidine ring, its nitrogen atom, or the phenyl group. These modifications are central to creating analogues with desired properties.

A primary site for modification is the piperidine nitrogen. N-alkylation with substituted alkyl halides is a common strategy. For example, norpethidine (ethyl 4-phenylpiperidine-4-carboxylate) can be alkylated with phenylethyl chloride to produce N-2-phenylethyl norpethidine. unodc.org This addition of an aralkyl group is a recurring theme in the development of potent derivatives. unodc.orgnih.gov

Acylation is another key transformation, particularly for 4-anilidopiperidine structures related to fentanyl. The anilido nitrogen can be acylated, for instance with propionyl chloride or propionic anhydride, to introduce the N-propanoyl group characteristic of many highly active compounds. nih.govnih.gov

The piperidine ring itself can be further functionalized. Starting from a 1-benzyl-4-piperidone precursor, reaction with an aryllithium reagent can introduce a second aryl group at the 4-position, leading to 4-aryl-4-anilinopiperidine structures. nih.gov Subsequent N-acylation and debenzylation, followed by alkylation of the piperidine nitrogen, allows for the synthesis of a wide array of analogues. nih.gov Functional groups can also be introduced at other positions; for example, the synthesis of 3-carbomethoxy fentanyl derivatives starts from a 3-carbomethoxy-4-piperidone precursor. nih.gov

Functional group interconversions provide further avenues for diversification. The ester group at C-4 can be reduced using reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to yield the corresponding alcohol. nih.gov This hydroxyl group can then be protected or converted into other functionalities, such as an ether, through reactions like Williamson ether synthesis. nih.gov In other cases, an amide group can be dehydrated using phosphorous oxychloride to yield a nitrile. gu.se

The table below details common reactions used to incorporate diverse functional groups into the 4-phenylpiperidine scaffold.

| Reaction Type | Substrate | Reagents/Conditions | Functional Group Introduced/Modified | Purpose/Outcome | Reference |

| N-Alkylation | 4-[N-(1-oxopropyl)-N-phenylamino]-4-piperidinecarboxylic acid tert-butyl ester | 2-Phenylethyl tosylate, K2CO3, acetonitrile | N-(2-phenylethyl) group | Introduction of a substituent on the piperidine nitrogen. | nih.gov |

| N-Acylation | tert-Butyl 4-anilino-1-benzyl-4-piperidinecarboxylate | Propionyl chloride, N-ethyldiisopropylamine | N-propionyl group | Acylation of the anilino nitrogen. | nih.gov |

| C4-Arylation | 1-Benzyl-4-piperidone imine | Aryllithium | 4-Aryl group | Introduction of a second substituent at the C-4 position. | nih.gov |

| Ester Reduction | 1-Benzyl-4-phenylaminopiperidine-4-carboxylic acid methyl ester | Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) | C4-hydroxymethyl group | Conversion of the C-4 ester to a primary alcohol. | nih.gov |

| Ether Formation | 1-Benzyl-4-(hydroxymethyl)-4-(phenylamino)piperidine | Sodium hydride, then methyl iodide | C4-methoxymethyl group | Conversion of the C-4 alcohol to an ether. | nih.gov |

| Nitrile Formation | 3-(4-Propylpiperazin-1-yl)benzamide | Phosphorous oxychloride, DMF | Benzonitrile | Dehydration of an amide to a nitrile. | gu.se |

Advanced Structural Analysis and Stereochemistry in 4-ethyl-4-phenylpiperidine Research

Conformational Analysis of 4-Phenylpiperidine Systems

The conformational landscape of 4-phenylpiperidine derivatives is a delicate balance of steric and electronic factors, dictating the spatial arrangement of the piperidine ring and its substituents. The orientation of the C4-phenyl group is of primary importance.

Phenyl Axial and Equatorial Conformations

The piperidine ring typically adopts a chair conformation. In 4-phenylpiperidine systems, the phenyl group at the C4 position can occupy either an axial or an equatorial position. For many years, it was hypothesized that an axial phenyl group was necessary for analgesic activity, mirroring the rigid structure of compounds like morphine. acs.org However, extensive research using methods such as nuclear magnetic resonance (NMR), X-ray crystallography, and computational molecular mechanics has shown that for many 4-phenylpiperidine analgesics, including meperidine and the prodines, the phenyl-equatorial conformation is energetically preferred. acs.orgnih.gov

Despite the general preference for the equatorial conformer, the energy difference between the two states can be small. For instance, in ketobemidone and meperidine, the phenyl-axial conformation is only 0.6-0.7 kcal/mol higher in energy than the equatorial one. acs.orgnih.gov This small energy gap suggests that the axial conformer can be populated and may play a role in biological activity, potentially explaining the enhanced potency observed with certain substitutions on the phenyl ring. acs.orgnih.gov In contrast, for other compounds like the prodines, the axial conformer is significantly less favorable, with energy penalties of 1.9 kcal/mol or more. nih.gov

Role of 4-Alkyl Substituents in Conformation

The introduction of a second substituent, such as an alkyl group, at the C4 position alongside the phenyl group significantly alters the conformational equilibrium. Energy-conformational calculations performed on N-methyl-4-alkyl-4-(m-hydroxyphenyl)piperidines indicate that the presence of a 4-alkyl group favors a phenyl-axial conformation. nih.gov This is a critical finding, as it reverses the preference seen in analogues lacking a 4-alkyl group. nih.gov

The increasing bulk of the 4-alkyl substituent, from methyl to n-propyl to t-butyl, reinforces this preference for the phenyl-axial state. nih.gov The 4-t-butyl derivatives are predicted to exist definitively in a phenyl-axial conformation, a prediction confirmed by X-ray analysis. nih.gov Based on this trend, it is predicted that 4-ethyl and 4-isopropyl analogues also favor this common phenyl-axial conformation. nih.gov This conformational preference is crucial for understanding how 4-alkyl substituents modulate receptor binding affinities and efficacies. nih.govsoton.ac.uk In cases where the C4 substituent is an ester instead of an alkyl group, the phenyl-equatorial conformation is favored. soton.ac.uk

Table 1: Conformational Preferences in 4-Substituted Phenylpiperidines An interactive table summarizing the preferred conformations and energy differences for various 4-substituted phenylpiperidines.

| Compound Class | 4-Substituent(s) | Preferred Conformation | Energy Difference (Axial - Equatorial) | Source(s) |

|---|---|---|---|---|

| Meperidine | Phenyl, Carboethoxy | Phenyl-Equatorial | +0.6 kcal/mol | acs.orgnih.gov |

| Ketobemidone | Phenyl, Propionyl | Phenyl-Equatorial | +0.7 kcal/mol | acs.orgnih.gov |

| Prodines | Phenyl, Propionoxy | Phenyl-Equatorial | +1.9 to +3.4 kcal/mol | acs.orgnih.gov |

| 4-Alkyl-4-phenylpiperidines | Phenyl, Alkyl (e.g., Me, Et, Pr) | Phenyl-Axial | Favored | nih.govsoton.ac.uk |

Stereochemical Outcomes of N-Alkylation and Quaternization

N-alkylation introduces a new substituent on the piperidine nitrogen, and the stereochemical outcome of this reaction—whether the new group adds to an axial or equatorial position relative to the ring—is governed by the steric environment around the nitrogen.

Axial versus Equatorial Approach of Alkylating Agents

The quaternization of N-alkylpiperidines can result in a mixture of two diastereomeric products, arising from either axial or equatorial attack of the alkylating agent on the nitrogen's lone pair of electrons. rsc.org For simple piperidines, N-methylation with agents like methyl iodide typically proceeds with preferential axial attack. rsc.orgcdnsciencepub.com

Impact of Steric Hindrance on Stereoselectivity

Steric hindrance from substituents on the piperidine ring plays a decisive role in the stereochemical course of N-alkylation. cdnsciencepub.comualberta.ca Substituents at the α-position (C2 and C6) can destabilize the transition state for axial attack, making the equatorial approach more favorable. cdnsciencepub.com This effect becomes more pronounced with larger alkylating agents. cdnsciencepub.com

For instance, the equatorial phenacylation (alkylation with a phenacyl halide) of 1,2-dimethylpiperidine shows higher stereoselectivity than the reciprocal methylation of the corresponding N-phenacylpiperidine. cdnsciencepub.com This is explained by the steric hindrance from the C2-methyl group making the axial approach of the bulky phenacyl group more difficult. cdnsciencepub.com In general, as steric hindrance to the axial approach increases, a greater proportion of the equatorial alkylation product is formed. ualberta.ca

Table 2: Stereochemical Outcomes of N-Alkylation of Piperidine Derivatives An interactive table showing the product ratios for N-alkylation with various alkylating agents.

| Piperidine Substrate | Alkylating Agent | Major Product from | Stereoselectivity (Equatorial:Axial) | Source(s) |

|---|---|---|---|---|

| N-Methylpiperidines | Methyl Iodide | Axial Attack | Predominantly Axial | rsc.orgcdnsciencepub.com |

| 1-Alkyl-4-phenylpiperidines | Ethyl Iodide | Axial Attack | Approaches 1:1, often axial preference | researchgate.net |

| 1-Ethyl-4-phenylpiperidine | Benzyl Halide | Equatorial Attack | Predominantly Equatorial | cdnsciencepub.com |

| 2-Methylpiperidines | Phenacyl Halide | Equatorial Attack | Increased equatorial selectivity | cdnsciencepub.com |

Implications of Stereoisomerism for Biological Activity

The specific three-dimensional arrangement of atoms (stereoisomerism) in 4-phenylpiperidine derivatives, including the conformational state and the configuration of chiral centers, has profound implications for their pharmacological activity. cdnsciencepub.comnih.govacs.org Different stereoisomers of a single compound can exhibit vastly different biological profiles, ranging from potent agonists to antagonists or being completely inactive. acs.orgnih.gov

The orientation of the 4-phenyl group is a key determinant of activity at opioid receptors. Studies have shown that 4-phenylpiperidines can bind to the μ-opioid receptor in either the phenyl-axial or phenyl-equatorial conformation, depending on the nature of the other substituent at the C4 position. soton.ac.uk As noted previously, when the second C4 substituent is an alkyl group (as in 4-ethyl-4-phenylpiperidine), the phenyl-axial conformation is favored. nih.govsoton.ac.uk This conformation is critical for the observed variation in μ-receptor affinities and efficacies across the 4-alkyl series. nih.gov

Furthermore, the introduction of other chiral centers, such as at the C3 position, creates diastereomers whose biological activities can differ significantly. For example, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, both the (3R,4R) and (3S,4S) isomers were found to be pure opioid antagonists, but the (3R,4R)-isomer was the more potent of the two. acs.org This demonstrates that the precise spatial relationship between key pharmacophoric elements, dictated by the molecule's stereochemistry, is essential for optimal interaction with receptor binding sites. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-4-phenylpiperidine, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as Grignard additions or reductive amination. For example, analogous piperidine derivatives are synthesized using cesium carbonate as a base to optimize deprotonation and nucleophilic substitution reactions . Reaction conditions like solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield and purity. Evidence from similar compounds highlights the importance of inert atmospheres (N₂/Ar) to prevent oxidation and side reactions . Post-synthesis purification via column chromatography or recrystallization is critical, as residual reagents (e.g., unreacted ethylating agents) can skew analytical results .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key data points?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For this compound, NMR signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~2.4–2.8 ppm for CH₂) and piperidine protons (δ ~2.5–3.5 ppm) should be analyzed for splitting patterns and integration ratios . HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 204.1752 for C₁₃H₂₀N). Infrared (IR) spectroscopy can identify secondary amine stretches (~3300 cm⁻¹). Discrepancies between experimental and theoretical data may indicate impurities or tautomerism, necessitating repeat analyses under standardized conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions, as piperidine derivatives may release toxic vapors (e.g., NOx during nitration steps) . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage in amber glass under nitrogen prevents degradation . Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Q. How is this compound typically utilized as a building block in medicinal chemistry research?

Methodological Answer: The compound serves as a scaffold for designing CNS-targeting molecules due to its lipophilic ethyl and aromatic phenyl groups, which enhance blood-brain barrier penetration . For example, it can be functionalized at the piperidine nitrogen via alkylation or acylation to create analogs for dopamine or serotonin receptor studies . Researchers often employ Suzuki-Miyaura couplings to introduce aryl groups or click chemistry for triazole linkages . Bioactivity screening (e.g., enzyme inhibition assays) should prioritize analogs with logP values <5 to balance solubility and permeability .

Q. What are the common solubility and stability challenges associated with this compound, and how can they be mitigated?

Methodological Answer: The compound’s low water solubility (<1 mg/mL) requires co-solvents like DMSO or ethanol for in vitro studies . Stability issues in acidic conditions (e.g., protonation of the piperidine nitrogen) can be addressed by buffering solutions to pH 7–8. Lyophilization is recommended for long-term storage. For kinetic solubility assessments, use shake-flask methods with HPLC-UV quantification to avoid false negatives from precipitation .

Advanced Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

Methodological Answer: Optimize catalysis using Design of Experiments (DoE) to test variables like catalyst loading (e.g., 1–5 mol% Pd/C), temperature (25–80°C), and solvent polarity. For reductive aminations, sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) often outperforms other reductants . Monitor reaction progress via TLC or in situ FTIR. If yields plateau, consider switching to microwave-assisted synthesis to reduce side reactions .

Q. What strategies are effective for resolving contradictions in spectral data (e.g., NMR vs. computational predictions) of this compound analogs?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., ring-flipping in piperidine) or impurities. Use variable-temperature NMR to identify conformational changes . For computational validation, optimize geometries using DFT (B3LYP/6-31G*) and compare chemical shifts with experimental data. If discrepancies persist, perform X-ray crystallography to confirm solid-state structures .

Q. What methodologies are recommended for studying the metabolic stability of this compound in pharmacological models?

Methodological Answer: Use liver microsome assays (human or rodent) with LC-MS/MS to quantify parent compound depletion. Monitor CYP450 isoform-specific metabolism (e.g., CYP3A4/5) using isoform-selective inhibitors (e.g., ketoconazole). For in vivo studies, administer the compound via IV/PO routes in Sprague-Dawley rats and collect plasma at intervals (0–24h) for pharmacokinetic modeling (e.g., non-compartmental analysis) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting specific enzyme systems?

Methodological Answer: Generate a library of analogs with systematic substitutions (e.g., halogens at the phenyl ring, varying alkyl chain lengths). Screen against target enzymes (e.g., acetylcholinesterase) using fluorescence-based assays. Apply QSAR models with descriptors like topological polar surface area (TPSA) and Hammett constants to correlate structural features with IC₅₀ values . Validate hits with SPR or ITC for binding affinity measurements .

Q. What advanced computational approaches are suitable for predicting the biological activity profiles of novel this compound analogs?

Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., opioid receptors). Combine with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories. Machine learning models (e.g., Random Forest) trained on ChEMBL data can predict ADMET properties . For de novo design, employ generative adversarial networks (GANs) to propose novel analogs with optimized bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.